![molecular formula C8H11Br B2760339 3-(Bromomethyl)tricyclo[2.2.1.02,6]heptane CAS No. 88953-75-7](/img/structure/B2760339.png)
3-(Bromomethyl)tricyclo[2.2.1.02,6]heptane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Bromomethyl)tricyclo[2.2.1.02,6]heptane is a brominated derivative of tricyclo[2.2.1.02,6]heptane, a bicyclic hydrocarbon. This compound is notable for its unique structure, which includes a bromomethyl group attached to a highly strained bicyclic framework. The presence of the bromine atom makes it a versatile intermediate in organic synthesis, particularly in the formation of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
-
Bromination of Tricyclo[2.2.1.02,6]heptane
Starting Material: Tricyclo[2.2.1.02,6]heptane.
Reagents: Bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).
Conditions: The reaction is typically carried out under reflux conditions in a non-polar solvent like carbon tetrachloride (CCl4).
Mechanism: The reaction proceeds via a radical mechanism, where the bromine radical abstracts a hydrogen atom from the tricyclo[2.2.1.02,6]heptane, forming a carbon radical that subsequently reacts with bromine to form the bromomethyl derivative.
-
Industrial Production Methods
- Industrially, the bromination process can be scaled up using continuous flow reactors to ensure better control over reaction conditions and improved safety due to the handling of bromine.
化学反应分析
Types of Reactions
-
Substitution Reactions
Nucleophilic Substitution: The bromomethyl group can undergo nucleophilic substitution reactions (S_N2) with various nucleophiles such as amines, thiols, and alkoxides, leading to the formation of new carbon-nucleophile bonds.
Reagents and Conditions: Typical reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). These reactions are usually carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
-
Oxidation Reactions
Oxidation to Alcohols: The bromomethyl group can be oxidized to a hydroxymethyl group using oxidizing agents such as silver oxide (Ag2O) or potassium permanganate (KMnO4).
Conditions: These reactions are typically performed in aqueous or mixed solvent systems under mild conditions to avoid over-oxidation.
Major Products
Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, ethers, and amines.
Oxidation Products: The primary product is the corresponding alcohol, 3-(Hydroxymethyl)tricyclo[2.2.1.02,6]heptane.
科学研究应用
Chemistry
Synthesis of Complex Molecules: 3-(Bromomethyl)tricyclo[2.2.1.02,6]heptane serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine
Drug Development: The compound’s unique structure and reactivity make it a valuable intermediate in the synthesis of biologically active molecules, including potential drug candidates.
Bioconjugation: It can be used in bioconjugation reactions to attach biomolecules to various surfaces or other biomolecules, facilitating the study of biological processes.
Industry
Polymer Chemistry: It is used in the synthesis of specialized polymers and materials with unique mechanical and chemical properties.
Catalysis: The compound can be employed in the development of novel catalysts for organic reactions, enhancing reaction efficiency and selectivity.
作用机制
The mechanism by which 3-(Bromomethyl)tricyclo[2.2.1.02,6]heptane exerts its effects is primarily through its ability to participate in various chemical reactions due to the presence of the reactive bromomethyl group. This group can undergo nucleophilic substitution, oxidation, and other reactions, allowing the compound to act as an intermediate in the formation of more complex structures. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
相似化合物的比较
Similar Compounds
-
3-(Chloromethyl)tricyclo[2.2.1.02,6]heptane
- Similar in structure but contains a chloromethyl group instead of a bromomethyl group.
- Less reactive in nucleophilic substitution reactions compared to the bromomethyl derivative.
-
3-(Iodomethyl)tricyclo[2.2.1.02,6]heptane
- Contains an iodomethyl group, which is more reactive in nucleophilic substitution reactions due to the weaker carbon-iodine bond.
-
3-(Hydroxymethyl)tricyclo[2.2.1.02,6]heptane
- The product of the oxidation of 3-(Bromomethyl)tricyclo[2.2.1.02,6]heptane.
- Less reactive in further chemical transformations but useful as an intermediate in the synthesis of other compounds.
Uniqueness
This compound is unique due to its balance of reactivity and stability, making it a versatile intermediate in organic synthesis. Its bromomethyl group provides a good leaving group for substitution reactions, while the tricyclic framework imparts rigidity and strain, influencing the compound’s reactivity and the stereochemistry of the products formed.
属性
IUPAC Name |
3-(bromomethyl)tricyclo[2.2.1.02,6]heptane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11Br/c9-3-7-4-1-5-6(2-4)8(5)7/h4-8H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCVPGKVTMIJZMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3C1C3C2CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-4-(1H-pyrrole-2-carbonyl)piperazine](/img/structure/B2760260.png)
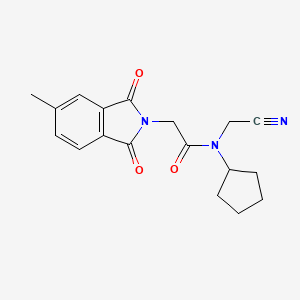
![2-[(3-Methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)methylene]malononitrile](/img/structure/B2760264.png)

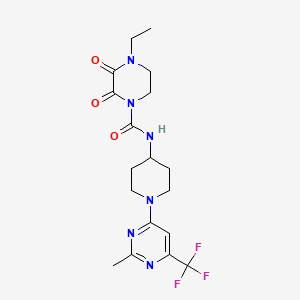
![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(2-fluorophenoxy)acetamide](/img/structure/B2760267.png)
![N-(2,5-dimethylphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2760268.png)
![7-Methyl-2-(2-morpholinoethyl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2760269.png)
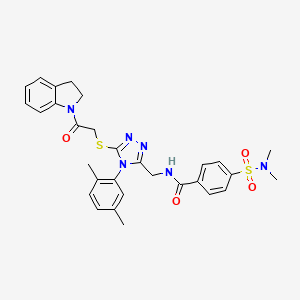
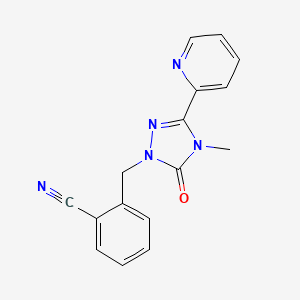
![N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-2-methylbenzamide](/img/structure/B2760274.png)
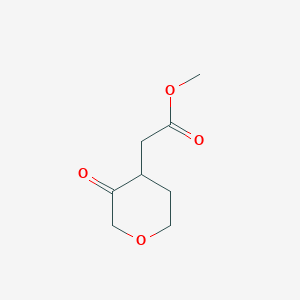
![7-Fluoro-3-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2760279.png)
